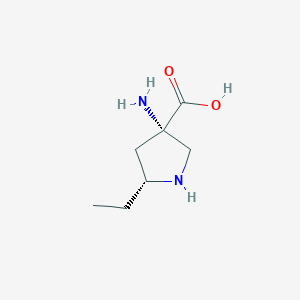(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid
CAS No.: 683743-06-8
Cat. No.: VC17254950
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 683743-06-8 |
|---|---|
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H14N2O2/c1-2-5-3-7(8,4-9-5)6(10)11/h5,9H,2-4,8H2,1H3,(H,10,11)/t5-,7+/m1/s1 |
| Standard InChI Key | HNUJUTSLCRYGAV-VDTYLAMSSA-N |
| Isomeric SMILES | CC[C@@H]1C[C@](CN1)(C(=O)O)N |
| Canonical SMILES | CCC1CC(CN1)(C(=O)O)N |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular architecture of (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid centers on a pyrrolidine ring, a saturated five-membered heterocycle with one nitrogen atom. The compound’s stereochemistry is defined by the (3S,5R) configuration, which dictates its three-dimensional arrangement and biological interactions . The 3-position hosts both an amino (-NH2) and a carboxylic acid (-COOH) group, creating a zwitterionic structure under physiological conditions. At the 5-position, an ethyl (-CH2CH3) substituent introduces steric bulk, influencing conformational flexibility and binding affinity .
Comparative Analysis with Related Pyrrolidine Derivatives
Pyrrolidine derivatives are ubiquitous in bioactive molecules due to their rigidity and ability to mimic peptide bonds. The table below contrasts key structural features of (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid with analogous compounds:
The ethyl group at C5 distinguishes this compound from simpler pyrrolidine derivatives like proline, potentially enhancing its selectivity for biological targets .
Synthetic Methodologies
Stereochemical Control
The patent emphasizes the use of chiral catalysts to achieve high enantiomeric excess (ee > 90%). For instance, (3R,5S)-ethyl 5-ethylpyrrolidine-3-carboxylate is obtained using a proline-derived catalyst, demonstrating the feasibility of accessing the desired (3S,5R) configuration .
Challenges and Future Directions
Synthetic Optimization
Current methods require multi-step protocols with stringent stereochemical control. Future work could explore enzymatic catalysis or flow chemistry to improve yield and reduce waste .
Biological Profiling
In vitro assays are needed to validate the compound’s hypothesized ion channel activity. Patch-clamp studies on neuronal cells could elucidate its effects on sodium or calcium currents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume